Octamethyltrisiloxane

描述

Octamethyltrisiloxane, also known as polydimethylsiloxane, is a silicone-based polymer widely used in various industries due to its unique properties. It is a clear, odorless, and non-greasy liquid with a silky texture. This compound is known for its viscoelastic properties, making it an excellent ingredient in cosmetics, pharmaceuticals, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Octamethyltrisiloxane is synthesized through the hydrolysis and polymerization of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol and hydrochloric acid. [ \text{n Si(CH}_3\text{)}_2\text{Cl}_2 + (\text{n+1}) \text{H}_2\text{O} \rightarrow \text{HO[Si(CH}_3\text{)}\text{n}\text{H} + 2\text{n HCl} ]

Polymerization: The dimethylsilanediol undergoes condensation polymerization to form polydimethylsiloxane, releasing water as a byproduct.

Industrial Production Methods

In industrial settings, the production of dimeticone involves the use of catalysts such as concentrated sulfuric acid or tetramethylammonium hydroxide to accelerate the polymerization process. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the desired molecular weight and viscosity of the final product .

化学反应分析

Octamethyltrisiloxane is a very stable compound and does not undergo significant chemical reactions under normal conditions. it can participate in the following types of reactions:

Oxidation: this compound is resistant to oxidation due to the presence of silicon-oxygen bonds.

Reduction: It does not readily undergo reduction reactions.

Substitution: This compound can undergo substitution reactions with strong acids or bases, leading to the formation of silanol groups.

Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions are typically silanol-terminated polymers .

科学研究应用

Cosmetic Applications

Octamethyltrisiloxane is widely utilized in the cosmetic industry due to its emollient properties and ability to impart a smooth feel to products. It is commonly found in formulations such as:

- Skin Care Products : Acts as a moisturizer and skin conditioning agent.

- Hair Care Products : Provides shine and reduces frizz without weighing down the hair.

- Makeup Products : Enhances spreadability and provides a silky texture.

A study demonstrated that when applied to human skin, approximately 90% of this compound volatilized before absorption, indicating its rapid evaporation and suitability for use in products where a non-greasy finish is desired .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various silicon-based polymers. These polymers are used in drug delivery systems and medical devices due to their biocompatibility and stability. Research indicates that this compound has low acute toxicity, with limited dermal absorption, making it a safe choice for use in topical formulations .

Industrial Applications

This compound is employed in several industrial applications:

- Silicone Production : It acts as a monomer or intermediate in the production of silicone polymers.

- Lubricants : Its low viscosity and thermal stability make it suitable for high-performance lubricants.

- Surface Coatings : Used in coatings to enhance water repellency and durability.

Energy Applications

One of the notable uses of this compound is as a working fluid in Organic Rankine Cycle (ORC) systems. These systems convert low-grade heat into electricity, making them valuable for energy recovery from waste heat sources. Case studies have shown that plants utilizing this compound have demonstrated long-term stability and efficiency over six to twelve years of operation . The following table summarizes findings from various case studies on fluid stability:

| Case Study | Age of Plant (Years) | Working Fluid Stability |

|---|---|---|

| 1 | 6 | Stable |

| 2 | 8 | Stable |

| 3 | 10 | Stable |

| 4 | 12 | Stable |

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact has been studied extensively. Research indicates that it poses minimal risk to human health when used appropriately, with no significant bioaccumulation potential due to its rapid clearance from the body . However, ongoing assessments are necessary to monitor its environmental fate and effects on ecosystems.

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Cosmetic Formulations : A study showed that products containing this compound provided enhanced skin feel without significant absorption into systemic circulation .

- Energy Recovery Systems : Analysis from multiple ORC facilities demonstrated that this compound maintained its properties over extended periods, contributing to efficient energy conversion processes .

作用机制

Octamethyltrisiloxane exerts its effects through physical mechanisms rather than chemical interactions. When applied topically, it forms a protective barrier on the skin or hair, reducing water loss and providing a smooth texture. In the treatment of head lice, dimeticone works by coating the lice and disrupting their respiratory systems, leading to suffocation .

相似化合物的比较

Octamethyltrisiloxane is often compared with other silicone-based compounds such as:

Cyclomethicone: A volatile silicone used in cosmetics for its quick-drying properties.

Amodimethicone: A modified silicone with amino groups, providing better adhesion to hair and skin.

Trimethylsiloxyamodimethicone: A silicone with enhanced conditioning properties for hair care products

This compound is unique due to its high stability, non-reactivity, and excellent moisturizing properties, making it a preferred choice in many applications .

生物活性

Octamethyltrisiloxane (OMTS), a member of the siloxane family, is primarily used in various industrial applications due to its unique chemical properties. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article reviews the current literature on the biological effects of OMTS, focusing on its endocrine-disrupting potential, toxicological profiles, and relevant case studies.

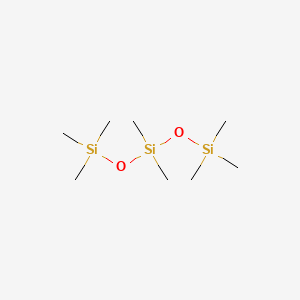

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a trisiloxane backbone where all hydrogen atoms are substituted by methyl groups. This structure contributes to its stability and hydrophobic nature, making it useful in various applications, including as a working fluid in organic Rankine cycle systems.

Endocrine Disruption Potential

Recent studies have highlighted the potential endocrine-disrupting effects of octamethylcyclotetrasiloxane (D4), which is structurally similar to OMTS. Research indicates that D4 exhibits estrogenic activity by binding to estrogen receptors (ERα), leading to altered gene expression related to reproductive health. For instance, Lee et al. (2015) demonstrated that D4 exposure increased the expression of calcium-binding protein (CaBP-9K) in GH3 pituitary cells, suggesting a mechanism through which it may disrupt endocrine function .

Key Findings on Estrogenic Activity:

- In Vitro Studies : D4 showed weak binding affinity for ERα but did not bind to ERβ or progesterone receptors .

- In Vivo Studies : Prenatal exposure to D4 impaired neurodevelopment in mice, correlating with increased ERα and ERβ levels in the brain .

Toxicological Profile

The toxicological assessment of OMTS has been documented through various studies that evaluate its effects on different organ systems. A summary of acute and chronic exposure studies is presented in Table 1.

| Study Type | Exposure Duration | Target Levels (ppm) | Observed Effects | NOAEL/BMDL |

|---|---|---|---|---|

| Acute | 4 hours | 11,000 - 18,000 | Death, respiratory effects | 11,000 ppm |

| Subacute | 90 days | 0 - 3200 | Hepatotoxicity, nephrotoxicity | 400 ppm |

| Chronic | 28-29 days | 0 - 3200 | Increased liver weights, centrilobular hypertrophy | 400 ppm |

These findings indicate significant hepatotoxic and nephrotoxic effects at higher concentrations, underscoring the need for careful exposure management .

Case Studies

OMTS has been utilized as a working fluid in various industrial applications. A comprehensive analysis of its performance and stability was conducted across multiple case study plants operating between six to twelve years. The results are summarized in Table 2.

| Compound | Case Study Results |

|---|---|

| This compound (MDM) | Stability: High; Performance metrics: Varied across facilities |

| Hexamethyldisiloxane (L2) | Low stability; minimal performance impact |

| Hexamethylcyclotrisiloxane (D3) | Very low stability; significant performance issues |

This data reflects OMTS's effectiveness as a working fluid while also highlighting potential long-term stability concerns .

属性

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does dimeticone exert its effect against insects and parasites?

A1: Dimeticone, a silicone oil, acts through a physical mechanism rather than a chemical one. Its low surface tension allows it to coat insects and parasites, effectively blocking their spiracles (breathing holes). This blockage disrupts their oxygen supply, leading to immobilization and death. [, , , , ]

Q2: Does dimeticone penetrate the cuticle of insects?

A2: Research suggests that while dimeticone primarily acts by blocking spiracles, it can also penetrate the tracheal system of insects. Microscopic examination of treated insects has shown dimeticone present in the finest tracheal branches, further contributing to suffocation. []

Q3: What is the molecular formula and weight of dimeticone?

A3: Dimeticone is a mixture of fully methylated linear siloxane polymers. It doesn't have a single molecular formula or weight. The properties of dimeticone vary depending on the chain length and degree of polymerization. [, , , ]

Q4: How stable is dimeticone under various environmental conditions?

A4: Dimeticone is known for its excellent thermal and chemical stability. It is resistant to oxidation, hydrolysis, and degradation by ultraviolet (UV) light, making it suitable for applications requiring long-term stability. [, , ]

Q5: Can dimeticone be incorporated into different formulations?

A5: Yes, dimeticone demonstrates good compatibility with various materials, making it amenable to diverse formulations. It can be formulated into lotions, creams, emulsions, and solutions. Research highlights its use in pharmaceutical compositions, cosmetic products, and medical devices. [, , , , ]

Q6: Does dimeticone exhibit any catalytic properties?

A6: Dimeticone itself is not known to possess significant catalytic activity. Its primary function in various applications is based on its physical properties, such as its ability to reduce surface tension, act as a lubricant, and form a barrier. [, , , ]

Q7: What is the efficacy of dimeticone in treating head lice infestation?

A7: Clinical trials demonstrate that dimeticone is highly effective in treating head lice infestation. Studies report cure rates ranging from 70% to 97% after two applications, comparable to or even exceeding the efficacy of conventional insecticides. [, , , , , , ]

Q8: Can head lice develop resistance to dimeticone?

A8: Dimeticone's physical mode of action makes the development of resistance unlikely. Unlike traditional insecticides that target specific biological pathways, dimeticone's mechanism is purely physical, making it difficult for lice to develop resistance. [, , ]

Q9: How does the efficacy of dimeticone compare to conventional insecticides like permethrin?

A9: Studies show that dimeticone exhibits comparable and sometimes superior efficacy to permethrin in treating head lice. Importantly, dimeticone offers an alternative in regions where permethrin resistance is prevalent. [, , , , , , ]

Q10: What is the role of dimeticone in treating tungiasis?

A10: Research suggests that dimeticone holds promise for treating tungiasis, a parasitic skin disease caused by the sand flea. A study conducted in Kenya demonstrated a 78% efficacy rate in killing embedded sand fleas using a dimeticone-based treatment. [, ]

Q11: What is the safety profile of dimeticone for topical use?

A11: Dimeticone is generally considered safe for topical application. It is poorly absorbed through the skin and has a low potential for systemic toxicity. Studies report minimal adverse effects, with irritant reactions occurring less frequently compared to conventional insecticide treatments. [, , , ]

Q12: Are there specific formulations or strategies to enhance the delivery of dimeticone?

A12: Research explores the use of dimeticone in various formulations, including lotions, emulsions, and gels, to optimize its delivery and efficacy. The choice of formulation and excipients can influence factors like spreading, penetration, and residence time on the target site. [, , , ]

Q13: Are there specific biomarkers associated with dimeticone treatment response?

A13: Current research on dimeticone focuses on its physical mechanism of action and clinical efficacy. There are no established biomarkers specifically associated with dimeticone treatment response for conditions like head lice infestation or tungiasis. []

Q14: What analytical techniques are used to determine dimeticone concentration?

A14: Infrared (IR) spectrophotometry is a common method for quantifying dimeticone in various matrices. It relies on the characteristic absorption of infrared light by the silicone-oxygen bonds present in dimeticone. []

Q15: What is the environmental impact of dimeticone?

A15: Dimeticone is generally considered chemically inert and resistant to biodegradation, which raises concerns about its persistence in the environment. Research on its long-term ecological effects is ongoing. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。